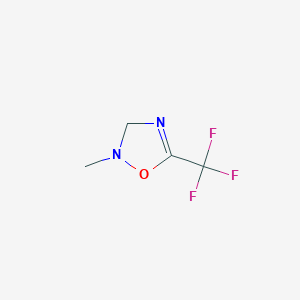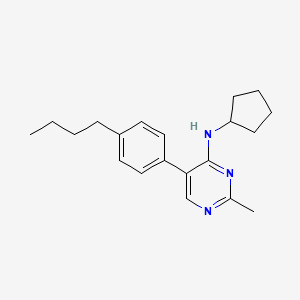![molecular formula C27H39N3O6S B12623441 (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as piperidine, pyrrolidine, and a methylsulfanyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves several steps, each requiring specific reagents and conditions The process typically begins with the preparation of the piperidine and pyrrolidine intermediates, followed by their coupling under controlled conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and high purity of the final product.
化学反応の分析
Types of Reactions
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperidine and pyrrolidine rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine and pyrrolidine derivatives.
科学的研究の応用
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid: Similar in structure but may have different functional groups or stereochemistry.
This compound: Another similar compound with variations in the piperidine or pyrrolidine rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
特性
分子式 |
C27H39N3O6S |
|---|---|
分子量 |
533.7 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C27H39N3O6S/c1-26(2,3)36-25(35)29-16-13-27(14-17-29,19-9-6-5-7-10-19)24(34)30-15-8-11-21(30)22(31)28-20(23(32)33)12-18-37-4/h5-7,9-10,20-21H,8,11-18H2,1-4H3,(H,28,31)(H,32,33)/t20-,21+/m1/s1 |
InChIキー |
RZPHYVCLOPETRD-RTWAWAEBSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)N[C@H](CCSC)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC3C(=O)NC(CCSC)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanol, 2-[ethyl[[5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-3-isothiazolyl]methyl]amino]-2-methyl-](/img/structure/B12623366.png)
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

![3-(Trifluoromethyl)-3-{4-[(undec-10-en-1-yl)oxy]phenyl}-3H-diazirene](/img/structure/B12623383.png)

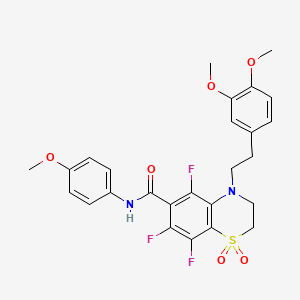
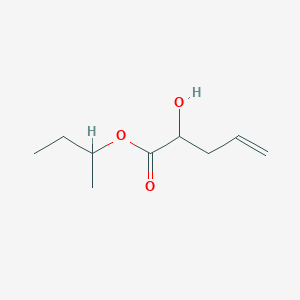
![3-Cyclopropyl-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B12623399.png)
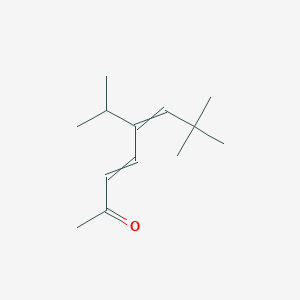
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

